Technical Guide: Synthesis of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol
Technical Guide: Synthesis of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol
The following is an in-depth technical guide for the synthesis of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol .
Executive Summary & Structural Analysis
This guide details the synthesis of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol , a tertiary propargylic alcohol featuring a diaryl scaffold with a basic piperidine moiety. This structural motif is significant in medicinal chemistry, resembling the pharmacophore of anticholinergic agents (e.g., Trihexyphenidyl analogs) and serving as a privileged ligand scaffold in transition metal catalysis (e.g., Ruthenium-Indenylidene complexes).
Target Molecule:
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IUPAC Name: 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol[1][2]
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Key Functionalities: Terminal Alkyne, Tertiary Alcohol, Tertiary Amine (Piperidine), Diaryl Core.
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Synthetic Challenge: Chemoselective addition of a carbon nucleophile to a ketone in the presence of a basic amine, requiring strict anhydrous conditions to prevent protonation of the organometallic reagent.
Retrosynthetic Analysis
The most robust disconnection for tertiary propargylic alcohols is the 1,2-addition of an acetylide anion to a ketone . This approach minimizes functional group interferences and utilizes readily available precursors.[3]
Strategic Disconnections:
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Primary Disconnection: C(sp)-C(sp3) bond cleavage leads to the Ethynyl anion (nucleophile) and 4-(piperidin-1-yl)benzophenone (electrophile).
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Secondary Disconnection: The ketone precursor is synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzophenone with piperidine .
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.
Experimental Protocols
Phase 1: Synthesis of Precursor Ketone
Objective: Synthesis of 4-(piperidin-1-yl)benzophenone via SNAr. Rationale: 4-Fluorobenzophenone is an excellent substrate for SNAr due to the inductive electron-withdrawing effect of fluorine combined with the resonance withdrawal of the carbonyl, activating the para-position.
Reagents:
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4-Fluorobenzophenone (1.0 equiv)
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Piperidine (1.5 equiv)
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Potassium Carbonate (K2CO3, 2.0 equiv)
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Solvent: DMF (Dimethylformamide) or DMSO
Protocol:
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Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-fluorobenzophenone (20.0 g, 100 mmol) and K2CO3 (27.6 g, 200 mmol).
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Solvation: Add DMF (100 mL) and stir to create a suspension.
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Addition: Add piperidine (14.8 mL, 150 mmol) dropwise.
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Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting fluoride (Rf ~0.6) should disappear, replaced by a fluorescent yellow spot (Rf ~0.4).
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Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product will precipitate as a yellow solid.
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Purification: Filter the solid, wash copiously with water to remove DMF and piperidine. Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by NMR.
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Yield Expectation: 85–95%.
Phase 2: Synthesis of Target Propargylic Alcohol
Objective: Chemoselective addition of ethynyl group to the ketone. Rationale: We utilize Ethynylmagnesium bromide (0.5 M in THF) . While Lithium Acetylide is more reactive, the Grignard reagent is commercially available in stable solutions, safer to handle than acetylene gas, and provides excellent chemoselectivity for ketones over other potential side reactions.
Reagents:
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4-(Piperidin-1-yl)benzophenone (from Phase 1)
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Ethynylmagnesium bromide (0.5 M solution in THF)
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Solvent: Anhydrous THF
Critical Control Points:
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Moisture Control: The piperidine nitrogen can coordinate with Mg, potentially reducing the effective concentration of the Grignard. We use a 1.5 to 2.0 molar excess of the Grignard reagent to compensate for coordination and ensure complete conversion.
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Temperature: Reaction is exothermic. Addition must be performed at 0°C to prevent thermal decomposition or polymerization of the alkyne.
Step-by-Step Protocol:
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Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask under a stream of Nitrogen or Argon. Allow to cool.
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Substrate Solvation: Add 4-(piperidin-1-yl)benzophenone (2.65 g, 10.0 mmol) and Anhydrous THF (30 mL). Stir until fully dissolved.
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Cooling: Submerge the flask in an ice/water bath (0°C).
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Reagent Addition: Slowly add Ethynylmagnesium bromide (0.5 M in THF, 30 mL, 15.0 mmol) via syringe or pressure-equalizing dropping funnel over 20 minutes.
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Observation: The solution may change color (often darkening to orange/brown) as the magnesium-alkoxide complex forms.
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Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
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Monitoring: Check TLC (30% EtOAc/Hexane). The ketone spot should be consumed. The product will be slightly more polar than the ketone.
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Quench: Cool back to 0°C. Carefully add saturated NH4Cl (20 mL) dropwise. Caution: Gas evolution (ethane/acetylene) may occur.
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Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).
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Note: Do not use strong acid (HCl) for the wash, as it will protonate the piperidine nitrogen and extract the product into the aqueous phase.
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Drying: Wash combined organics with Brine, dry over Anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Visualization: Reaction Mechanism & Workflow
Figure 2: Mechanistic pathway of Grignard addition to the diaryl ketone.
Purification & Characterization Data
Purification Strategy: The crude residue is typically a viscous oil or low-melting solid. Purification is best achieved via Flash Column Chromatography on Silica Gel (SiO2).
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Stationary Phase: Silica Gel (230–400 mesh).[6]
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Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10
70:30). -
TLC Visualization: UV (254 nm) and Iodine stain (piperidine moiety stains dark brown).
Expected Analytical Data:
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR | Alkyne Proton | |
| 1H NMR | Piperidine | |
| 1H NMR | Aromatics | |
| 1H NMR | Hydroxyl | |
| IR | Functional Groups | ~3300 cm |
| Mass Spec | ESI+ | [M+H]+ calc. for C20H21NO |
Safety & Handling (E-E-A-T)
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Organometallics: Ethynylmagnesium bromide is moisture-sensitive. Syringes and needles must be oven-dried. Exposure to water releases flammable gas.
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Acetylene Fragments: While the Grignard is stable in solution, terminal acetylenes can form explosive acetylides with copper or silver. Avoid using metal spatulas or needles made of these alloys if generating the reagent from gas.
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Piperidine Derivatives: The precursor and product are basic amines. Avoid contact with skin; they may be irritants or sensitizers.
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Exotherm Control: The addition of Grignard to the ketone is exothermic.[4] Failure to cool (0°C) can result in a runaway reaction or the formation of "Aldol-like" condensation byproducts.
References
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Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol, 97%.[1][2][7][8] Fisher Scientific.[7] Retrieved October 26, 2023, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Propargyl Alcohols. Retrieved October 26, 2023, from [Link]
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Organic Syntheses. (n.d.). 1-Phenyl-1-penten-4-yn-3-ol. Org. Synth. 1965, 45, 76. Retrieved October 26, 2023, from [Link]
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ResearchGate. (2013). Synthesis of piperidine appended benzophenone analogs via amide linkage. Retrieved October 26, 2023, from [Link]
Sources
- 1. labware-shop.com [labware-shop.com]
- 2. labor.com.tr [labor.com.tr]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1-Phényl-1-[4-(1-pipéridinyl)phényl]-2-propyn-1-ol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 8. 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.dk]
